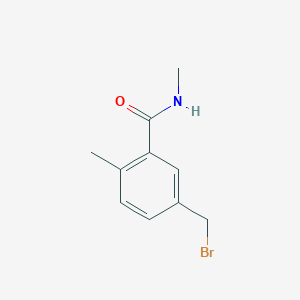

5-bromomethyl-2,N-dimethylbenzamide

説明

特性

分子式 |

C10H12BrNO |

|---|---|

分子量 |

242.11 g/mol |

IUPAC名 |

5-(bromomethyl)-N,2-dimethylbenzamide |

InChI |

InChI=1S/C10H12BrNO/c1-7-3-4-8(6-11)5-9(7)10(13)12-2/h3-5H,6H2,1-2H3,(H,12,13) |

InChIキー |

AMLLVLSEKJBLDP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)CBr)C(=O)NC |

製品の起源 |

United States |

"5-bromomethyl-2,N-dimethylbenzamide" CAS 924300-41-4

An In-Depth Technical Guide to 5-bromomethyl-2,N-dimethylbenzamide (CAS 924300-41-4): Synthesis, Properties, and Applications in Drug Discovery

Abstract

5-bromomethyl-2,N-dimethylbenzamide is a substituted aromatic compound of significant interest in medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial, high-value intermediate in the synthesis of complex therapeutic agents. Its structure, featuring a reactive benzylic bromide and a dimethylbenzamide core, makes it an ideal building block for constructing molecules targeting specific biological pathways. This guide provides a comprehensive technical overview of its chemical identity, a proposed, field-proven synthetic route with mechanistic considerations, its key application as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors, and essential safety and handling protocols based on analogous structures. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.

Chemical Identity and Physicochemical Properties

5-bromomethyl-2,N-dimethylbenzamide is a derivative of benzamide with three key substituents on the phenyl ring: a bromomethyl group at position 5, a methyl group at position 2, and an N,N-dimethylamido group. The benzylic bromide is the primary site of reactivity, acting as a potent electrophile.

Caption: Chemical structure of 5-bromomethyl-2,N-dimethylbenzamide.

Table 1: Physicochemical and Identity Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-(bromomethyl)-2,N-dimethylbenzamide | - |

| CAS Number | 924300-41-4 | - |

| Molecular Formula | C₁₀H₁₂BrNO | PubChem CID 44227575[1] |

| Molecular Weight | 242.11 g/mol | PubChem CID 44227575[1] |

| Predicted LogP | 2.15 | Fluorochem[2] |

| Hydrogen Bond Acceptors | 2 | Fluorochem[2] |

| Hydrogen Bond Donors | 0 | Fluorochem[2] |

| Rotatable Bonds | 2 | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | - |

Synthesis and Mechanistic Insights

The synthesis of 5-bromomethyl-2,N-dimethylbenzamide is not extensively documented in publicly available literature, suggesting its primary use is in proprietary drug development workflows. However, a logical and robust synthetic route can be devised from commercially available starting materials, proceeding through two key transformations: Amide Formation and Benzylic Bromination .

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-2,N-dimethylbenzamide

This step involves the conversion of a carboxylic acid to an amide. The most reliable method proceeds via an acyl chloride intermediate to ensure high reactivity towards the amine.

-

Rationale: Direct amidation of a carboxylic acid requires high temperatures and often results in lower yields. Conversion to the highly electrophilic acyl chloride using oxalyl chloride (or thionyl chloride) allows the reaction with dimethylamine to proceed rapidly at low temperatures with high efficiency. A catalytic amount of DMF accelerates the formation of the acyl chloride through the Vilsmeier reagent.[4]

-

Protocol:

-

To a solution of 5-Bromo-2-methylbenzoic acid (1.0 equiv) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), add a catalytic amount of N,N-Dimethylformamide (DMF, ~1 drop).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 equiv) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.

-

Allow the reaction to stir at room temperature for 1-2 hours until gas evolution ceases and the acid is fully converted. Monitor by TLC.

-

In a separate flask, dissolve dimethylamine hydrochloride (1.5 equiv) and a non-nucleophilic base such as triethylamine or DIPEA (3.0 equiv) in DCM. Alternatively, use a solution of dimethylamine in THF.

-

Cool the amine solution to 0 °C and slowly add the freshly prepared acyl chloride solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and perform a standard aqueous workup. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 5-Bromo-2,N-dimethylbenzamide, which can be purified by column chromatography or recrystallization.[5]

-

Step 2: Synthesis of 5-bromomethyl-2,N-dimethylbenzamide

This transformation is a selective free-radical bromination at the benzylic position (the methyl group attached to the aromatic ring).

-

Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[6] The reaction proceeds via a free-radical mechanism, which requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically activated by heat or UV light. This method is highly selective for the benzylic position over aromatic bromination and does not affect the amide functionality.[7]

-

Protocol:

-

Dissolve 5-Bromo-2,N-dimethylbenzamide (1.0 equiv) in an inert, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-Bromosuccinimide (1.05-1.1 equiv) and a catalytic amount of AIBN or benzoyl peroxide (0.05 equiv).

-

Heat the mixture to reflux (typically 60-80 °C) and stir under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-bromomethyl-2,N-dimethylbenzamide.[8]

-

Application in the Synthesis of PARP Inhibitors

The primary utility of 5-bromomethyl-2,N-dimethylbenzamide is as a key electrophilic fragment in the construction of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Role of PARP and Synthetic Lethality

PARP enzymes, particularly PARP-1, are critical proteins in the DNA damage response pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[9][10] In healthy cells, if PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during replication. However, these DSBs are efficiently repaired by the homologous recombination (HR) pathway.

In certain cancers, such as those with mutations in the BRCA1 or BRCA2 genes, the HR pathway is deficient.[10] Inhibition of PARP in these cancer cells creates a state of "synthetic lethality": the SSBs cannot be repaired, they become DSBs, and the cell's primary mechanism for repairing DSBs is also non-functional.[10][11] This leads to catastrophic genomic instability and selective death of the cancer cells, while normal cells with a functional HR pathway remain viable. This targeted approach has led to the approval of several PARP inhibitors for treating cancers with BRCA mutations.[9][12]

Workflow: Integration into a PARP Inhibitor Scaffold

The 5-bromomethyl-2,N-dimethylbenzamide fragment serves as the "warhead" or connecting piece that links the core pharmacophore of a PARP inhibitor to other functional groups. The benzamide portion is designed to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, allowing it to bind effectively in the enzyme's catalytic pocket.[13] The reactive benzylic bromide allows for facile coupling with a nucleophilic partner.

Caption: Workflow illustrating the use of the title compound in drug synthesis.

This coupling reaction, typically an Sₙ2 substitution, is a robust and high-yielding method for creating a stable carbon-nitrogen bond, assembling the final complex architecture of the drug molecule. The versatility of this intermediate allows for the synthesis of a library of potential inhibitors by coupling it with various nucleophilic cores, facilitating structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is available for 5-bromomethyl-2,N-dimethylbenzamide. The following guidance is synthesized from data on structurally related compounds, including brominated aromatics and benzamides.[14][15][16][17]

Potential Hazards (Inferred):

-

Skin Corrosion/Irritation: Causes skin irritation. The benzylic bromide moiety can be a lachrymator and skin sensitizer.[14][15][16]

-

Eye Damage/Irritation: Causes serious eye irritation.[14][15][16]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[14][15][17]

Table 2: Recommended Safety and Handling Protocols

| Aspect | Recommendation |

|---|---|

| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood.[14][17] Ensure eyewash stations and safety showers are readily accessible.[16] |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[16] - Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after contact. - Skin/Body Protection: Wear a lab coat or chemical-resistant apron. |

| Hygiene Measures | Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.[14] |

| First Aid | - If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. - If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[17] - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17] - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][17] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][17] Store locked up.[14][15] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[17] |

Conclusion

5-bromomethyl-2,N-dimethylbenzamide (CAS 924300-41-4) is a specialized chemical intermediate with significant value in the field of medicinal chemistry. While its direct biological activity is not the focus, its tailored structure makes it an exemplary building block for the synthesis of targeted therapeutics, most notably PARP inhibitors. The combination of a PARP-binding benzamide motif and a reactive benzylic bromide handle provides a powerful tool for drug discovery programs. Understanding its logical synthesis, reactivity, and proper handling is essential for scientists working to develop the next generation of precision medicines for oncology and other diseases.

References

-

PubChem. 5-Bromo-2-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

Chem Service. SAFETY DATA SHEET - N,N-Dimethylbenzamide. Chem Service Inc. Available from: [Link]

-

Lord, C. J., & Ashworth, A. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Nature. Available from: [Link]

-

DC Fine Chemicals. Safety Data Sheet - N-Bromosuccinimide. DC Fine Chemicals. Available from: [Link]

-

Li, H. et al. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. U.S. National Library of Medicine. Available from: [Link]

-

PubChem. 2-amino-5-bromo-N,3-dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

The Good Scents Company. sodium methoxide. The Good Scents Company. Available from: [Link]

-

Li, M. et al. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available from: [Link]

-

Wikipedia. Sodium methoxide. Wikipedia. Available from: [Link]

-

PubChem. Sodium Methoxide. National Center for Biotechnology Information. Available from: [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

-

Organic Syntheses. N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Organic Syntheses. Available from: [Link]

-

Royal Society of Chemistry. A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy - Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

Wang, Y. et al. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available from: [Link]

-

Kumbharkhane, S. L. et al. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. Available from: [Link]

-

Wagner, T. et al. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available from: [Link]

-

IAPC. New Therapeutic Modalities in Drug Discovery and Development: Insights & Opportunities. ADMET and DMPK. Available from: [Link]

-

Drug Discovery Chemistry. APRIL 14 - 17, 2025 Conference Brochure. Cambridge Healthtech Institute. Available from: [Link]

-

ResearchGate. Drug Discovery and its Applications. ResearchGate. Available from: [Link]

Sources

- 1. 2-amino-5-bromo-N,3-dimethylbenzamide | C9H11BrN2O | CID 44227575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]

- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orientjchem.org [orientjchem.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cdn.chemservice.com [cdn.chemservice.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

"5-bromomethyl-2,N-dimethylbenzamide" chemical properties

Chemical Profile & Synthetic Utility in Cardiovascular Drug Discovery

Executive Summary

5-Bromomethyl-2,N-dimethylbenzamide (CAS: 924300-41-4) is a specialized benzylic bromide intermediate used primarily in the synthesis of Apolipoprotein A-I (ApoA-I) upregulators and BET bromodomain inhibitors . Its structural core—an o-toluamide scaffold functionalized at the 5-position—serves as a critical electrophilic "handle," allowing researchers to attach diverse pharmacophores (such as morpholine or other heterocycles) via nucleophilic substitution.

This guide details the physicochemical properties, synthetic logic, and handling protocols for this compound, focusing on its role in developing therapeutics for atherosclerosis and cardiovascular disease (CVD).

Chemical Profile & Properties[1][2][3][4]

The molecule features a benzene ring substituted with an N-methylamide group, an ortho-methyl group, and a meta-bromomethyl group (relative to the amide).

| Property | Data |

| IUPAC Name | 5-(Bromomethyl)-N,2-dimethylbenzamide |

| CAS Number | 924300-41-4 |

| Molecular Formula | |

| Molecular Weight | 242.11 g/mol |

| Physical State | White Solid |

| Solubility | Soluble in THF, Ethyl Acetate, DCM; Insoluble in Water |

| Reactivity Class | Alkylating Agent (Benzylic Bromide), Electrophile |

| Primary Hazard | Lachrymator, Skin/Eye Irritant (Corrosive) |

Synthetic Utility & Mechanism

Retrosynthetic Logic & Selectivity

The synthesis of 5-bromomethyl-2,N-dimethylbenzamide typically proceeds via Wohl-Ziegler bromination of the precursor 2,5-dimethyl-N-methylbenzamide .

Expert Insight (Regioselectivity): The precursor contains two benzylic methyl groups (at positions 2 and 5). Radical bromination using N-Bromosuccinimide (NBS) is highly selective for the 5-position .

-

Steric Hindrance: The methyl group at position 2 is ortho to the N-methylamide moiety. The steric bulk of the amide group hinders the approach of the bulky succinimide radical, protecting the 2-methyl group.

-

Accessibility: The methyl group at position 5 is sterically unencumbered, allowing for rapid hydrogen abstraction and subsequent bromination.

Downstream Reactivity ( Coupling)

The primary application of this molecule is as a linker in convergent synthesis. The bromine atom acts as an excellent leaving group, facilitating

Figure 1: Synthetic pathway highlighting the regioselective formation of the intermediate and its subsequent conversion into bioactive ligands.

Experimental Protocol: Derivatization with Morpholine

This protocol describes the standard usage of 5-bromomethyl-2,N-dimethylbenzamide to synthesize 2,N-dimethyl-5-(morpholinomethyl)benzamide , a key step in creating cardiovascular therapeutics (e.g., analogs related to Resverlogix patents).

Materials[1][2][3][4][5]

-

Substrate: 5-Bromomethyl-2,N-dimethylbenzamide (1.0 eq, ~2.42 g)

-

Reagent: Morpholine (2.2 eq, ~1.92 g) – Acts as both nucleophile and base.

-

Atmosphere: Nitrogen (

) gas

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromomethyl-2,N-dimethylbenzamide (10 mmol) in anhydrous THF (50 mL). Maintain under a nitrogen atmosphere.[1][2][3][5][4]

-

Addition: Add morpholine (22 mmol) dropwise to the solution at room temperature (

).-

Why 2.2 equivalents? One equivalent acts as the nucleophile to displace the bromide. The second equivalent acts as a "proton sponge" to neutralize the generated HBr, forming morpholine hydrobromide.

-

-

Reaction: Stir the mixture overnight (12–16 hours).

-

Visual Check: A white precipitate (morpholine hydrobromide salt) should form, indicating the reaction is progressing.

-

-

Work-up:

-

Purification: Concentrate the solvent in vacuo. The resulting crude product is often pure enough for subsequent steps; otherwise, purify via silica gel column chromatography (DCM/MeOH gradient).

Figure 2: Operational workflow for the nucleophilic substitution protocol.

Safety & Handling Guidelines

As a benzylic bromide , this compound is an alkylating agent and a potent lachrymator. Strict adherence to safety protocols is non-negotiable.

-

Lachrymator Control: All weighing and manipulation must occur inside a certified chemical fume hood. Do not transport open containers outside the hood.

-

Skin Protection: Wear double nitrile gloves and a lab coat. Benzylic bromides can cause delayed chemical burns.

-

Spill Management: Neutralize spills immediately with a solution of dilute sodium thiosulfate (

) or dilute ammonia to quench the alkylating potential before cleaning. -

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

Applications in Drug Development

This intermediate is pivotal in the synthesis of compounds described in patents assigned to Resverlogix Corp , specifically for the treatment of:

-

Atherosclerosis: By up-regulating Apolipoprotein A-I (ApoA-I), which facilitates reverse cholesterol transport.[3]

-

Cardiovascular Inflammation: Modulating BET bromodomains to reduce vascular inflammation.

The "5-bromomethyl" handle allows the attachment of solubility-enhancing groups (like morpholine) to the lipophilic benzamide core, optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.

References

-

Resverlogix Corp. (2012).[1] Compounds for the prevention and treatment of cardiovascular diseases. US Patent 8,053,440 B2.[1] United States Patent and Trademark Office.

-

Resverlogix Corp. (2020).[1] Compounds for the prevention and treatment of cardiovascular diseases. US Patent 10,532,054 B2.[5] United States Patent and Trademark Office.

-

A2B Chem. (n.d.). 5-Bromomethyl-2,N-dimethylbenzamide Product Page.

Sources

- 1. US8053440B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

- 2. US8053440B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

- 3. US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

- 4. US20080188467A1 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

- 5. US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

Technical Guide: Synthesis of 5-bromomethyl-2,N-dimethylbenzamide

Executive Summary

Target Molecule: 5-bromomethyl-2,N-dimethylbenzamide CAS Registry Number: 1349717-79-4 (Related derivatives often share similar pathways) Primary Application: Critical electrophilic intermediate for medicinal chemistry, specifically in the installation of solubilizing moieties (e.g., morpholine, piperazine) via nucleophilic substitution.[1][2] It serves as a "warhead" for linking pharmacophores to benzyl cores.[2]

This guide details a robust, two-stage synthetic protocol designed for high regioselectivity and scalability.[2][3] Unlike generic protocols, this workflow prioritizes the Wohl-Ziegler bromination specificity, exploiting steric parameters to exclusively functionalize the 5-methyl position over the sterically hindered 2-methyl group.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the handling of highly reactive benzyl bromides in early stages.[2] We construct the stable amide core first, followed by late-stage functionalization.[1][2]

Pathway Logic:

-

Amide Coupling (Step 1): Conversion of 2,5-dimethylbenzoic acid to 2,5,N-trimethylbenzamide.[1][2] This locks the core structure and masks the acidic functionality which could interfere with radical mechanisms.[2]

-

Regioselective Bromination (Step 2): Radical bromination using N-Bromosuccinimide (NBS).[2][4]

Figure 1: Retrosynthetic disconnection showing the construction of the amide core prior to functionalization.[1]

Detailed Experimental Protocol

Phase 1: Synthesis of 2,5,N-trimethylbenzamide

Objective: Efficient conversion of carboxylic acid to N-methyl amide.

Materials

-

Substrate: 2,5-Dimethylbenzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq) with DMF cat.

-

Amine Source: Methylamine (2.0 M in THF or 40% aq.[1][2] solution) (3.0 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Base: Triethylamine (Et₃N) (2.0 eq) - Only if using amine salt.[1]

Procedure

-

Activation: In a flame-dried RBF equipped with a reflux condenser, dissolve 2,5-dimethylbenzoic acid in anhydrous DCM.

-

Chlorination: Add Thionyl Chloride dropwise at 0°C. Add a catalytic amount of DMF (2 drops). Warm to reflux for 2 hours until gas evolution ceases.

-

Evaporation: Concentrate in vacuo to remove excess SOCl₂. Azeotrope with toluene twice to ensure removal of acidic traces.[2]

-

Amidation: Re-dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.[1][2][5]

-

Addition: Add Methylamine solution dropwise. Caution: Exothermic reaction.[2]

-

Workup: Stir at RT for 4 hours. Quench with 1M HCl (to remove excess amine), wash with sat.[1][2] NaHCO₃ (to remove unreacted acid), and Brine.[2] Dry over Na₂SO₄.[2][6][7]

-

Yield: Expect >90% yield. White solid.[2]

Phase 2: Regioselective Radical Bromination

Objective: Selective bromination of the 5-methyl group.[2]

Materials

-

Substrate: 2,5,N-trimethylbenzamide (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.[1]

-

Radical Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide (BPO).[2]

-

Solvent: Trifluorotoluene (PhCF₃) or Acetonitrile (MeCN).[1][2]

-

Green Chemistry Note: PhCF₃ is a superior, greener alternative to CCl₄ (carcinogenic) and Benzene, offering similar radical stability.[2]

-

Procedure

-

Setup: Dissolve the amide in PhCF₃ (0.2 M concentration).

-

Reagent Addition: Add NBS and AIBN.

-

Initiation: Degas the solution with Nitrogen/Argon for 15 mins (Oxygen inhibits radical chains).

-

Reaction: Heat to reflux (approx. 80-100°C depending on solvent).

-

Monitoring: Check HPLC/TLC every hour.

-

Critical Control: Stop reaction when ~5-10% starting material remains to prevent formation of the dibromo byproduct (over-bromination).[2]

-

-

Workup: Cool to RT. Filter off the precipitated succinimide.[2]

-

Purification: Concentrate filtrate. The residue is often used directly.[2] If purification is needed, use rapid column chromatography (Hexane/EtOAc).[2][5]

-

Warning: Benzyl bromides are unstable on silica for long periods.[2]

-

Mechanism & Selectivity (The "Why")

The reaction follows the Wohl-Ziegler pathway.[2] The selectivity is driven by the stability of the benzylic radical and steric access.[2]

-

5-Position: The radical formed here is a secondary benzylic radical, stabilized by resonance.[1][2] It is sterically unencumbered.[2]

-

2-Position: While also benzylic, the 2-methyl group is sandwiched between the amide group and the ring hydrogen.[1] The bulky amide group creates significant steric hindrance, preventing the NBS from approaching effectively.[2]

Figure 2: Wohl-Ziegler radical chain mechanism highlighting the propagation cycle.

Data Summary & Validation

| Parameter | Specification | Notes |

| Appearance | White to Off-white solid | |

| ¹H NMR (CDCl₃) | δ 4.45 (s, 2H, CH₂Br) | Distinct downfield shift from CH₃ (~2.[1][2]3) to CH₂Br (~4.5).[1][2] |

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, 2-CH₃) | The 2-methyl signal remains largely unchanged.[2] |

| Mass Spec (LCMS) | [M+H]⁺ ~ 242/244 | Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[2] |

| Storage | < -20°C, Desiccated | Moisture sensitive (hydrolysis to benzyl alcohol).[2] |

Self-Validating System:

-

TLC Monitoring: Use a co-spot.[2] The product will be less polar than the benzyl alcohol hydrolysis product but more polar than the starting material if using non-polar eluents.[2]

-

NMR Check: Integration ratio of CH₂Br (2H) to 2-CH₃ (3H) must be 2:3. Any deviation suggests impurity or over-bromination.[2]

Safety & Hazards

-

Lachrymator: 5-bromomethyl-2,N-dimethylbenzamide is a potent lachrymator (tear gas effect).[2] Always handle in a functioning fume hood.[2]

-

NBS: Reacts violently with amines/acids if not buffered; keep dry.[2]

-

Waste: Segregate halogenated waste.

References

-

Primary Synthesis Protocol

-

Regioselectivity in Bromination

-

Green Solvent Alternatives

Sources

- 1. researchgate.net [researchgate.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

"5-bromomethyl-2,N-dimethylbenzamide" mechanism of action

This technical guide provides an in-depth analysis of 5-bromomethyl-2,N-dimethylbenzamide (CAS: 924300-41-4), characterizing it as a critical electrophilic intermediate used in the synthesis of epigenetic modulators, specifically BET bromodomain inhibitors (e.g., Apabetalone analogs) targeting Apolipoprotein A-I (ApoA-I) upregulation.

From Alkylating Intermediate to Epigenetic Modulation

Executive Summary

5-bromomethyl-2,N-dimethylbenzamide is a functionalized benzyl bromide derivative employed primarily as a "warhead installer" or linker intermediate in medicinal chemistry. It is not a therapeutic agent per se; rather, its Mechanism of Action (MoA) is dual-faceted depending on the context:

-

Synthetic MoA: It acts as a potent electrophile for

alkylation, enabling the attachment of solubilizing moieties (e.g., morpholine) to benzamide pharmacophores. -

Pharmacological Context: It serves as the structural precursor to the "tail" region of BET bromodomain inhibitors , which regulate epigenetic transcription of APOA1 to treat cardiovascular disease (CVD).

Part 1: Chemical Mechanism of Action (Synthetic Utility)

The primary utility of this compound lies in the high reactivity of the benzylic carbon-bromine bond. In drug development workflows, it functions as a masked electrophile .

1.1 The Electrophilic Trigger

The bromine atom at the 5-position is attached to a benzylic carbon. The adjacent aromatic ring stabilizes the transition state of nucleophilic attacks, making this position highly susceptible to

-

Reaction: Alkylation of secondary amines (e.g., morpholine).

-

Outcome: Formation of a solubilizing 5-(morpholinomethyl) side chain, a critical feature for oral bioavailability in quinazolinone-based drugs.

1.2 Experimental Protocol: Nucleophilic Substitution

Context: Synthesis of ApoA-I up-regulator intermediates (derived from US Patent 2008/0188467).

Reagents:

-

Substrate: 5-bromomethyl-2,N-dimethylbenzamide (1.0 eq)

-

Nucleophile: Morpholine (2.2 eq)

Workflow:

-

Dissolution: Dissolve 2.42 g (10 mmol) of the benzamide substrate in anhydrous THF under nitrogen atmosphere.

-

Addition: Add morpholine (1.92 g, 22 mmol) dropwise at room temperature. Note: Excess morpholine acts as both nucleophile and proton scavenger.

-

Precipitation: A white precipitate (morpholine hydrobromide salt) forms immediately, indicating reaction progress.

-

Workup: Stir overnight. Quench with water (100 mL) and extract with ethyl acetate (150 mL).

-

Purification: The organic layer yields the 2,N-dimethyl-5-(morpholinomethyl)benzamide intermediate.

Data Summary: Reaction Efficiency

| Parameter | Value | Note |

|---|---|---|

| Yield | ~90-95% | Quantitative conversion typical for benzyl bromides. |

| Reaction Type |

Part 2: Toxicological Mechanism (Genotoxicity & Safety)

For drug development professionals, this compound represents a Class 2/3 Mutagenic Impurity (per ICH M7 guidelines) due to its alkylating nature. Understanding this mechanism is vital for establishing control limits in the final drug substance.

2.1 DNA Alkylation Mechanism

The benzylic bromide is a "structural alert" for genotoxicity. If residual amounts remain in the final drug, it can alkylate DNA bases.

-

Target: The N7-position of Guanine in DNA.

-

Mechanism: The electrophilic benzylic carbon attacks the nucleophilic nitrogen of DNA bases, forming bulky adducts that can lead to replication errors or strand breaks.

Figure 1: Mechanism of potential genotoxicity. The benzylic bromide acts as a direct-acting alkylator.

2.2 Control Strategy (Purge Factor)

To ensure safety, the manufacturing process must demonstrate a high "Purge Factor" (ability to remove the impurity).

-

Downstream Rejection: Subsequent steps (e.g., lithiation, hydrolysis) usually destroy the reactive bromide.

-

Limit of Quantitation (LOQ): Analytical methods (LC-MS/MS) must detect this species at ppm levels (< 10 ppm typically).

Part 3: Pharmacological Context (Downstream Activity)

While 5-bromomethyl-2,N-dimethylbenzamide is the tool, the goal is the synthesis of BET Bromodomain Inhibitors (e.g., Resverlogix pipeline compounds).

3.1 Target: BRD4 (Bromodomain-containing protein 4)

The benzamide fragment derived from this intermediate mimics the acetylated lysine residues of histones.

-

Binding Mode: The amide carbonyl forms a hydrogen bond with a conserved asparagine residue (Asn140) in the BRD4 binding pocket.

-

Effect: Displaces BRD4 from chromatin.

3.2 Therapeutic Pathway: Reverse Cholesterol Transport

-

Inhibition: The drug inhibits BRD4 binding at the APOA1 gene promoter.

-

Upregulation: Surprisingly, BET inhibition in this specific context increases the transcription of ApoA-I (the primary protein in HDL).

-

Outcome: Enhanced Reverse Cholesterol Transport (RCT), reducing atherosclerotic plaque burden.[2]

Figure 2: The synthesis-to-clinic pathway. The intermediate builds the scaffold that inhibits BRD4, leading to ApoA-I upregulation.

References

-

Resverlogix Corp. (2008). Compounds for the prevention and treatment of cardiovascular diseases. US Patent 2008/0188467 A1. Link

-

Resverlogix Corp. (2020). Compounds for the prevention and treatment of cardiovascular diseases. US Patent 10,532,054 B2. Link

-

International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). Link

-

McLure, K. G., et al. (2013). RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist. PLOS ONE. Link

Sources

- 1. US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

- 2. US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

- 3. US8053440B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

- 4. US8053440B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

- 5. US20080188467A1 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

- 6. US20080188467A1 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 5-bromomethyl-2,N-dimethylbenzamide

Abstract: 5-bromomethyl-2,N-dimethylbenzamide is a substituted aromatic compound with potential applications as a synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a reactive bromomethyl group and a tertiary benzamide, suggests a unique chemical profile that warrants thorough investigation. The successful application of this molecule in any research or development pipeline is contingent upon a deep understanding of its fundamental physicochemical properties. These parameters, including solubility, lipophilicity, stability, and pKa, govern its behavior in both chemical and biological systems, directly impacting reaction efficiency, formulation, and pharmacokinetic performance. This guide presents a comprehensive framework for the systematic characterization of 5-bromomethyl-2,N-dimethylbenzamide, outlining detailed experimental protocols and the scientific rationale behind each methodological choice. It is intended to serve as a practical resource for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Chemical Identity and Predicted Physicochemical Properties

The first step in characterizing any novel compound is to establish its chemical identity and predict its basic properties. These computational estimates serve as a valuable baseline, guiding experimental design and the selection of appropriate analytical techniques.

The structure of 5-bromomethyl-2,N-dimethylbenzamide is presented below. The molecule consists of a benzene ring substituted with a bromomethyl group at position 5, a methyl group at position 2, and an N,N-dimethylcarboxamide group at position 1.

Caption: Chemical structure of 5-bromomethyl-2,N-dimethylbenzamide.

Table 1: Computed Physicochemical and Structural Properties

The following table summarizes key properties for 5-bromomethyl-2,N-dimethylbenzamide, as computed by various cheminformatics models. These values are derived from related structures found in chemical databases.

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₁₂BrNO | - |

| Molecular Weight | 242.11 g/mol | - |

| Monoisotopic Mass | 241.01023 Da | - |

| IUPAC Name | 5-(bromomethyl)-2,N,N-trimethylbenzamide | - |

| Canonical SMILES | CN(C)C(=O)C1=C(C)C=C(CBr)C=C1 | - |

| InChIKey | (Predicted) | - |

| Predicted XLogP3 | ~2.5 - 3.0 | Based on similar structures[1][2] |

| Topological Polar Surface Area | 20.3 Ų | Based on N,N-dimethylbenzamide[3] |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | - |

| Rotatable Bond Count | 3 | - |

Synthesis, Purification, and Workflow Management

A robust and reproducible synthesis is the foundation for accurate physicochemical analysis. While multiple synthetic routes could be envisioned, a plausible approach involves the radical bromination of a suitable precursor. The subsequent purification is critical to ensure that all experimental data is generated on a compound of high purity, free from confounding artifacts.

Proposed Synthetic Pathway

A logical synthetic route starts from 5-methyl-2,N,N-trimethylbenzamide. The target compound can be synthesized via a radical-initiated bromination of the benzylic methyl group using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. This method is selective for the benzylic position over aromatic bromination.

Purification and Verification Workflow

A standardized workflow is essential to move from crude synthesis to a verified, high-purity analytical sample. This process ensures that residual starting materials, reagents, or byproducts are removed.

Sources

An In-depth Technical Guide to the Stability and Storage of 5-bromomethyl-2,N-dimethylbenzamide

Abstract: 5-bromomethyl-2,N-dimethylbenzamide is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of complex chemical entities in pharmaceutical and materials science research. Its utility is derived from the presence of a stable N,N-dimethylbenzamide moiety and a highly reactive benzylic bromide functional group. However, this inherent reactivity makes the compound susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive overview of the chemical stability of 5-bromomethyl-2,N-dimethylbenzamide, elucidates its primary degradation pathways, and establishes rigorous protocols for its storage and handling to ensure its long-term integrity and experimental reliability. The principal degradation mechanism is identified as the hydrolysis of the C-Br bond, a reaction sensitive to moisture, temperature, and pH.

Chemical Profile and Inherent Reactivity

To understand the stability of 5-bromomethyl-2,N-dimethylbenzamide, one must first appreciate its structural features. The molecule consists of two key domains:

-

The N,N-Dimethylbenzamide Core: This portion of the molecule is characterized by a robust amide bond. Amides are significantly more resistant to hydrolysis than esters, requiring aggressive conditions such as strong acids or bases and high temperatures to undergo cleavage.[1][2] Under typical storage conditions, this core is exceptionally stable.

-

The Benzylic Bromide Group (-CH₂Br): This is the molecule's reactive center and the primary determinant of its stability profile. Benzylic halides are highly reactive for two main reasons:

-

They are excellent substrates for Sₙ2 reactions due to the accessibility of the electrophilic carbon.

-

They can undergo Sₙ1 reactions because the resulting benzylic carbocation is resonance-stabilized by the aromatic ring, lowering the activation energy for its formation.

-

This high reactivity, while synthetically useful, makes the compound prone to degradation by common laboratory nucleophiles, most notably water.

Caption: Chemical structure highlighting the key functional groups.

Primary Degradation Pathways

The long-term stability of 5-bromomethyl-2,N-dimethylbenzamide is primarily threatened by its benzylic bromide moiety. Understanding these pathways is critical for developing effective mitigation strategies.

Hydrolytic Degradation

The most significant and common degradation pathway is hydrolysis, which occurs upon exposure to moisture.[3] Water acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group to displace the bromide ion. This results in the formation of 5-(hydroxymethyl)-2,N-dimethylbenzamide and hydrogen bromide (HBr).

The generation of HBr is particularly problematic as it can lower the pH of the local environment, potentially catalyzing further degradation of other sensitive compounds in a mixture.[4] This underscores the critical need to exclude moisture from the storage environment.

Caption: Recommended workflow for safely handling the compound.

Experimental Protocol: Forced Degradation Study

To empirically validate the stability profile and identify potential degradants, a forced degradation study is the definitive approach. This protocol provides a self-validating system to confirm the compound's behavior under stress.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately prepare a stock solution of 5-bromomethyl-2,N-dimethylbenzamide in a non-nucleophilic solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).

-

Control Sample: Transfer an aliquot of the stock solution into a sealed vial, protect it from light, and store it at 2–8 °C. This serves as the T₀ and control sample.

-

Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition:

-

Hydrolytic (Acidic): Add a small volume of dilute HCl (e.g., 0.1 M).

-

Hydrolytic (Basic): Add a small volume of dilute NaOH (e.g., 0.1 M).

-

Oxidative: Add a small volume of a dilute hydrogen peroxide solution (e.g., 3%). [5] * Thermal: Place a sealed vial in an oven at an elevated temperature (e.g., 60 °C).

-

Photolytic: Place a vial in a photostability chamber exposed to a controlled light source (ICH Q1B guidelines).

-

-

Time Points: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

-

Sample Analysis: At each time point, withdraw an aliquot from each vial, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of water and acetonitrile, with UV detection).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. The primary degradation product in the hydrolytic samples is expected to be 5-(hydroxymethyl)-2,N-dimethylbenzamide.

Caption: Experimental workflow for a forced degradation study.

Conclusion

The chemical stability of 5-bromomethyl-2,N-dimethylbenzamide is dictated almost entirely by its reactive benzylic bromide functional group. While the N,N-dimethylbenzamide core is robust, the bromomethyl group is highly susceptible to nucleophilic attack, with hydrolysis by atmospheric moisture being the most prevalent degradation pathway in a laboratory setting. [3][5]Susceptibility to light-induced degradation is also a significant concern. [6][7]Therefore, to maintain the compound's chemical purity and ensure the validity of experimental results, it is imperative to store 5-bromomethyl-2,N-dimethylbenzamide under cold (2–8 °C), dry, dark, and inert conditions . Adherence to these protocols will preserve its integrity for its intended use as a critical synthetic intermediate.

References

-

SciSpace. (2000). Top 30 papers published in the topic of Benzyl bromide in 2000.

-

MilliporeSigma. (2025). SAFETY DATA SHEET.

-

Fisher Scientific. (2025). SAFETY DATA SHEET.

-

BenchChem. (2025). Benzyl 2-bromonicotinate: A Technical Guide to Stability and Storage.

-

Fisher Scientific. (2025). SAFETY DATA SHEET for N,N-Dimethylbenzamide.

-

Santa Cruz Biotechnology. (n.d.). Benzyl bromide Safety Data Sheet.

-

TargetMol. (2025). Safety Data Sheet.

-

Chem Service. (2016). Safety Data Sheet for N,N-Dimethylbenzamide.

-

Sigma-Aldrich. (2014). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.

-

PubChem. (n.d.). Benzyl bromide. National Center for Biotechnology Information.

-

Merck Millipore. (n.d.). SAFETY DATA SHEET.

-

LobaChemie. (2013). Benzyl-Bromide - Safety Data Sheet.

-

SynQuest Labs. (n.d.). Benzyl bromide Safety Data Sheet.

-

DC Fine Chemicals. (2024). Safety Data Sheet for N-Bromosuccinimide.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 5-Bromo-2-fluoro-1,3-dimethylbenzene.

-

Google Patents. (n.d.). Process for benzylic bromination.

-

New Jersey Department of Health. (2000). HAZARD SUMMARY: BENZYL BROMIDE.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers.

-

PubChem. (n.d.). 2-amino-5-bromo-N,3-dimethylbenzamide. National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide.

-

Fluorochem. (n.d.). 2-Amino-5-bromo-N,3-dimethylbenzamide.

-

ScienceDirect. (2019). Reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and N-methyl-N-(polyfluorobenzyl)benzamides in Pd-catalyzed C–H bond arylation. Comptes Rendus Chimie.

-

Semantic Scholar. (2022). Investigations into mechanism and origin of regioselectivity in the metallaphotoredox- catalyzed a-arylation of N-alkylbenzamides.

-

Royal Society of Chemistry. (n.d.). Access to 5-bromopentanal and 6-bromohexanal derivatives via the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides. Organic & Biomolecular Chemistry.

-

Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.

-

Springer Nature. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

-

Chemchart. (n.d.). 2-bromo-N,N-dimethylbenzamide (54616-47-6).

-

PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.

-

ChemicalBook. (2025). 2-Amino-5-bromo-N,3-dimethylbenzamide.

-

Organic Syntheses. (n.d.). Water-Free Hydrolysis of Nitriles to Amides.

-

OSTI.GOV. (1968). THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE.

-

ResearchGate. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. (Journal Article) | OSTI.GOV [osti.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. nj.gov [nj.gov]

Reactivity of the bromomethyl group in "5-bromomethyl-2,N-dimethylbenzamide"

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 5-bromomethyl-2,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromomethyl-2,N-dimethylbenzamide is a bespoke chemical entity of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility is primarily derived from the reactive bromomethyl group, which serves as a versatile electrophilic handle for the introduction of the 2,N-dimethylbenzamide moiety onto a wide range of molecular scaffolds. This benzylic bromide functionality allows for facile nucleophilic substitution reactions, making it a valuable building block in the synthesis of complex organic molecules and potential therapeutic agents.[1] This guide provides a comprehensive analysis of the reactivity of this bromomethyl group, delving into the underlying mechanistic principles, the influence of substituents, and practical experimental protocols for its application in synthesis.

Core Principles: The Duality of Benzylic Bromide Reactivity

The chemical behavior of the bromomethyl group in 5-bromomethyl-2,N-dimethylbenzamide is characteristic of a primary benzylic bromide. Such compounds are prized for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition states and intermediates involved in these transformations.[2][3] The reaction can proceed through two primary mechanistic pathways: the unimolecular SN1 reaction and the bimolecular SN2 reaction. The operative mechanism is dictated by the specific reaction conditions, including the nature of the nucleophile, the solvent system, and the temperature.[4]

The SN1 Pathway: A Cation-Mediated Process

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process initiated by the rate-determining departure of the leaving group (bromide ion) to form a carbocation intermediate.[5] In the case of benzylic bromides, the resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized across the aromatic ring.[3][6][7] This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway accessible.[2]

However, the electronic nature of the substituents on the aromatic ring plays a critical role. The 2,N-dimethylbenzamide group on the substrate is an electron-withdrawing group. This property will destabilize the adjacent benzylic carbocation, thereby increasing the activation energy and disfavoring the SN1 pathway.[6]

dot graph "SN1_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

// Nodes sub [label="5-bromomethyl-2,N-\ndimethylbenzamide", fillcolor="#F1F3F4"]; ts1 [label="Transition State 1\n(C-Br bond breaking)", shape=plaintext, fontcolor="#5F6368"]; int [label="Resonance-Stabilized\nBenzylic Carbocation\n+ Br⁻", fillcolor="#F1F3F4"]; ts2 [label="Transition State 2\n(Nucleophile Attack)", shape=plaintext, fontcolor="#5F6368"]; prod [label="Substitution Product", fillcolor="#F1F3F4"]; nuc [label="Nu⁻", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sub -> ts1 [label="Slow, Rate-\nDetermining", color="#EA4335"]; ts1 -> int [color="#EA4335"]; int -> ts2 [label="Fast", color="#34A853"]; nuc -> ts2 [style=dashed, color="#34A853"]; ts2 -> prod [color="#34A853"];

// Graph Style graph [bgcolor="transparent"]; }

The SN2 Pathway: A Concerted Approach

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[8][9] This pathway involves a backside attack, leading to an inversion of stereochemistry if the carbon were a chiral center.[8] As a primary benzylic bromide, 5-bromomethyl-2,N-dimethylbenzamide is sterically unhindered at the reaction center, a condition that strongly favors the SN2 mechanism.

The rate of an SN2 reaction is sensitive to the strength of the nucleophile and the solvent. Strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone) are known to accelerate SN2 reactions.[4] The electron-withdrawing nature of the benzamide substituent can increase the partial positive charge on the benzylic carbon, making it a more potent electrophile and potentially accelerating the rate of nucleophilic attack.[6]

dot graph "SN2_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

// Nodes reactants [label="Nu⁻ + 5-bromomethyl-2,N-\ndimethylbenzamide", fillcolor="#F1F3F4"]; ts [label="Transition State\n[Nu---C---Br]⁻", fillcolor="#F1F3F4"]; products [label="Substitution Product + Br⁻", fillcolor="#F1F3F4"];

// Edges reactants -> ts [label="Single, Concerted Step", color="#4285F4"]; ts -> products [color="#4285F4"];

// Graph Style graph [bgcolor="transparent"]; }

Practical Synthesis: Experimental Design and Protocols

Given the substrate's structure as a primary benzylic bromide with an electron-withdrawing group, the SN2 pathway is the most probable and synthetically useful route for functionalization. The following protocols are designed to leverage this reactivity profile.

Summary of Reaction Conditions

The choice of nucleophile, solvent, and base is critical for achieving high yields and purity. The following table summarizes typical conditions for SN2 reactions with 5-bromomethyl-2,N-dimethylbenzamide.

| Nucleophile Type | Example Nucleophile | Recommended Solvent | Recommended Base | Typical Temp. |

| Amine (N-Alkylation) | Primary/Secondary Amine | DMF, Acetonitrile | K₂CO₃, DIPEA, Et₃N | Room Temp. |

| Thiol (S-Alkylation) | Thiophenol | Ethanol, DMF | K₂CO₃, Et₃N | Room Temp. |

| Alcohol/Phenol (O-Alkylation) | Phenol | DMF, Acetone | K₂CO₃, NaH | RT to 60°C |

| Cyanide (Cyanation) | NaCN, KCN | DMF, DMSO | N/A | Room Temp. |

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes A [label="1. Reagent Preparation\nDissolve nucleophile and base\nin a suitable aprotic solvent.", fillcolor="#F1F3F4"]; B [label="2. Substrate Addition\nAdd 5-bromomethyl-2,N-\ndimethylbenzamide solution dropwise.", fillcolor="#F1F3F4"]; C [label="3. Reaction Monitoring\nStir at specified temperature.\nMonitor progress by TLC or LC-MS.", fillcolor="#F1F3F4"]; D [label="4. Work-up\nQuench reaction.\nPerform aqueous/organic extraction.", fillcolor="#F1F3F4"]; E [label="5. Purification\nDry organic layer and concentrate.\nPurify by column chromatography or recrystallization.", fillcolor="#F1F3F4"]; F [label="6. Characterization\nConfirm structure and purity\n(NMR, MS, etc.).", fillcolor="#F1F3F4"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F;

// Graph Style graph [bgcolor="transparent"]; }

Detailed Experimental Protocols

The following are self-validating protocols grounded in established methodologies for SN2 reactions.[1]

Protocol 1: N-Alkylation with a Secondary Amine

-

Objective: To synthesize an N-substituted derivative via reaction with a secondary amine.

-

Methodology:

-

To a stirred solution of the secondary amine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 equivalents) at room temperature. The base deprotonates the amine, increasing its nucleophilicity.

-

Stir the resulting suspension for 15 minutes.

-

Add a solution of 5-bromomethyl-2,N-dimethylbenzamide (1.1 equivalents) in DMF dropwise over 10 minutes.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: O-Alkylation with a Phenol

-

Objective: To synthesize an ether linkage via reaction with a phenolic hydroxyl group.

-

Methodology:

-

To a solution of the phenol (1.0 equivalent) in anhydrous acetone (0.2 M), add potassium carbonate (K₂CO₃, 2.0 equivalents). Acetone is a suitable polar aprotic solvent, and K₂CO₃ is a sufficiently strong base to deprotonate the phenol.

-

Stir the mixture at room temperature for 30 minutes to ensure formation of the phenoxide salt.

-

Add 5-bromomethyl-2,N-dimethylbenzamide (1.1 equivalents) to the mixture.

-

Heat the reaction to 50-60 °C and stir for 6-24 hours, monitoring by TLC. The gentle heating helps to overcome the slightly lower nucleophilicity of the phenoxide compared to other nucleophiles.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the product by recrystallization or flash chromatography.

-

Conclusion

The bromomethyl group of 5-bromomethyl-2,N-dimethylbenzamide is a highly effective electrophilic site, primarily undergoing nucleophilic substitution via an SN2 mechanism. Its reactivity is enhanced by its benzylic position, while the electronic properties of the benzamide substituent further polarize the C-Br bond. This predictable and robust reactivity makes it an invaluable tool for drug development professionals and synthetic chemists, enabling the straightforward incorporation of the 2,N-dimethylbenzamide pharmacophore into diverse molecular architectures. By carefully selecting the nucleophile, solvent, and base, a wide array of derivatives can be synthesized in high yield and purity.

References

- Selectivity of Aryl and Benzylic Bromin

- Benzylic Bromin

- Nucleophilic Substitution in Alkyl Bromides - CSIR NET LIFE SCIENCE COACHING.

- Ch 11 : Nucleophilic substitution of benzylic halides - Chemistry - University of Calgary.

- A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions - Benchchem.

- Reactions at the Benzylic Position - Chemistry Steps.

- Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry - YouTube.

- SN1 vs.

- Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal.

- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora.

- SN1/SN2 Reactions Complete Guide (with example) - YouTube.

- Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

Solubility of "5-bromomethyl-2,N-dimethylbenzamide" in organic solvents

An In-Depth Technical Guide to the Solubility of 5-bromomethyl-2,N-dimethylbenzamide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

5-bromomethyl-2,N-dimethylbenzamide is a bespoke chemical intermediate, the utility of which in synthetic and medicinal chemistry is intrinsically linked to its behavior in solution. A thorough understanding of its solubility across a spectrum of organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating for downstream applications. This guide provides a comprehensive framework for both predicting and empirically determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical physicochemical property. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the practical implications of the acquired data.

Introduction to 5-bromomethyl-2,N-dimethylbenzamide and the Imperative of Solubility

5-bromomethyl-2,N-dimethylbenzamide is a substituted aromatic compound, noted as a white solid in synthetic procedures.[1][2][3] Its structure, featuring a polar amide group, a reactive bromomethyl moiety, and an aromatic ring, suggests a nuanced solubility profile. For the laboratory scientist, solubility is not merely a physical constant; it is a critical variable that dictates the success of a chemical process. Inefficient solubility can lead to poor reaction kinetics, challenging purifications, and difficulties in formulation. Conversely, a well-characterized solubility profile enables the rational selection of solvents for:

-

Homogeneous Reaction Conditions: Ensuring all reactants are in the same phase for optimal reaction rates.

-

Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for obtaining high-purity material.

-

Analytical Characterization: Preparing solutions for techniques such as NMR, HPLC, and MS.

-

Formulation Development: Creating stable solutions or suspensions for further use, particularly in early-stage drug discovery.

This guide will equip the reader with the knowledge to move beyond trial-and-error and approach the solubility of 5-bromomethyl-2,N-dimethylbenzamide with scientific rigor.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4] The structure of 5-bromomethyl-2,N-dimethylbenzamide provides several clues to its expected solubility.

Molecular Structure:

-

Polar Moieties: The tertiary amide group (-C(=O)N(CH3)2) is polar and can act as a hydrogen bond acceptor.

-

Nonpolar Moieties: The benzene ring and the methyl groups contribute to the nonpolar character of themolecule.

-

Overall Polarity: The presence of both polar and nonpolar regions suggests that the compound will exhibit intermediate polarity. It is unlikely to be highly soluble in extremely nonpolar solvents like hexane or highly polar, protic solvents like water. Its solubility is expected to be highest in polar aprotic solvents and some polar protic solvents that can effectively solvate both the polar and nonpolar parts of the molecule.

Table 1: Predicted Qualitative Solubility of 5-bromomethyl-2,N-dimethylbenzamide

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low | The polar amide group will limit solubility in highly nonpolar environments. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can interact favorably with the polar amide group via dipole-dipole interactions without the steric hindrance of hydrogen bonding to the amide nitrogen. The organic backbone of these solvents also accommodates the nonpolar regions of the compound. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors to the amide oxygen. However, the nonpolar regions of the solute may disrupt the hydrogen-bonding network of the solvent, potentially limiting solubility compared to polar aprotic solvents. |

A Rigorous Approach: Experimental Determination of Equilibrium Solubility

While theoretical predictions are a valuable starting point, empirical determination is essential for obtaining accurate solubility data. The "shake-flask" method is the gold standard for determining equilibrium solubility.[5][6][7] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated, and then quantifying the concentration of the dissolved compound in the supernatant.

The Shake-Flask Method: A Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of 5-bromomethyl-2,N-dimethylbenzamide into a series of glass vials with screw caps. An excess is critical to ensure a saturated solution is formed.

-

Add a precise volume of the desired organic solvent to each vial.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a magnetic stir plate or in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a stable concentration.[7]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm or 0.45 µm chemically inert syringe filter (e.g., PTFE) into a clean vial.[5][8] This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Visualizing the Workflow: The Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Determination.

Quantitative Analysis: The Power of High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for quantifying the concentration of the dissolved 5-bromomethyl-2,N-dimethylbenzamide in the filtered supernatant.[9][10][11][12]

HPLC Method Development and Quantification

-

Instrument and Column Selection: A standard reverse-phase HPLC system with a UV detector is suitable. A C18 column is a good starting point for a compound of this polarity.

-

Mobile Phase Selection: A gradient method using a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically effective.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 5-bromomethyl-2,N-dimethylbenzamide of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform a series of serial dilutions to create at least five standard solutions of known, decreasing concentrations.

-

-

Calibration Curve Generation:

-

Inject each standard solution into the HPLC system and record the peak area corresponding to the compound.

-

Plot a graph of peak area versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable for a reliable calibration curve.

-

-

Sample Analysis:

-

Inject the diluted filtrate samples (from the shake-flask experiment) into the HPLC system.

-

Record the peak area for 5-bromomethyl-2,N-dimethylbenzamide in each sample.

-

Visualizing the HPLC Analysis Workflow

Caption: HPLC Workflow for Solubility Quantification.

Data Interpretation and Presentation

The concentration of the diluted sample can be calculated from the calibration curve using the linear regression equation. The final solubility is then determined by accounting for the dilution factor.

Calculation:

Solubility (mg/mL) = Calculated Concentration (mg/mL) from HPLC × Dilution Factor

The results should be presented in a clear and organized manner, allowing for easy comparison across different solvents.

Table 2: Quantitative Solubility Data for 5-bromomethyl-2,N-dimethylbenzamide at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Hexane | [Experimental Value] | [Calculated Value] |

Note: The molecular weight of 5-bromomethyl-2,N-dimethylbenzamide (C10H12BrNO) is approximately 242.11 g/mol .

Practical Insights and Applications: From Data to Decision-Making

The quantitative solubility data is not an end in itself but a tool for informed decision-making in the laboratory.

-

For Synthesis: A solvent with high solubility (e.g., >50 mg/mL) is generally preferred for reactions to ensure a homogeneous mixture. THF or DMF might be good candidates based on the predicted solubility.

-

For Purification: Crystallization requires a solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature. A combination of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is often used. The solubility data will guide the selection of this pair.

-

For Formulation: For in vitro assays or preclinical studies, solubility in biocompatible solvents like DMSO or ethanol is critical. Knowing the solubility limit prevents precipitation of the compound in the assay medium.

A Conceptual Framework for Solvent Selection

The following diagram illustrates the interplay between the compound's properties, solvent characteristics, and the resulting solubility, providing a logical framework for solvent selection.

Caption: Conceptual model for predicting solubility.

Conclusion

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Hemmer, M. C., et al. (2002, December 21). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Available at: [Link]

-

NEET coaching. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained. Available at: [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

-

Rowan. (n.d.). Predicting Solubility. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Available at: [Link]

-

ResearchGate. (n.d.). Development and validation of a RP-HPLC method for determination of solubility of Furosemide. Available at: [Link]

-

Khan Academy. (2015, May 17). Solubility of organic compounds | Structure and bonding | Organic chemistry. YouTube. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]

-

ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Available at: [Link]

- Google Patents. (n.d.). US8053440B2 - Compounds for the prevention and treatment of cardiovascular diseases.

- Google Patents. (n.d.). US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases.

-

Chemistry LibreTexts. (2023, October 18). 5.1.5: Polarity of organic solvents. Available at: [Link]

- Google Patents. (n.d.). US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. who.int [who.int]

- 8. biorelevant.com [biorelevant.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

A Guide to 5-Bromomethyl-2,N-dimethylbenzamide: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[] 5-Bromomethyl-2,N-dimethylbenzamide has emerged as a particularly valuable scaffold due to its distinct bifunctional nature. The molecule incorporates a highly reactive benzylic bromide, an excellent electrophile for nucleophilic substitution, and a stable N,N-dimethylbenzamide moiety. This arrangement allows for sequential and controlled functionalization, making it a cornerstone in the synthesis of a variety of target molecules, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[2][3] This guide provides a comprehensive overview of its synthesis, reactivity, and application, offering field-proven insights for its effective utilization.

Physicochemical & Spectroscopic Profile